5'-DABCYL CEP
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-DABCYL CEP typically involves the reaction of 4-(dimethylamino)benzaldehyde with diazonium salts to form the azo compound. This is followed by carboxylation to introduce the carboxylic acid group. The compound can be further modified to form phosphoramidite derivatives for use in oligonucleotide synthesis .
Industrial Production Methods
Industrial production of 5’-DABCYL CEP involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the compound meets the required standards for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
5’-DABCYL CEP undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the azo group to amines.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of 5’-DABCYL CEP, which can be used in different applications depending on the functional groups introduced .
Scientific Research Applications
5’-DABCYL CEP is extensively used in scientific research, particularly in:
Chemistry: As a quencher in FRET systems for studying molecular interactions.
Biology: In the development of molecular beacons and probes for detecting nucleic acids.
Medicine: Used in diagnostic assays and imaging techniques.
Industry: Employed in the synthesis of oligonucleotides and other biomolecules
Mechanism of Action
The mechanism by which 5’-DABCYL CEP exerts its effects involves its ability to quench fluorescence through non-radiative energy transfer. This occurs when the chromophore absorbs the energy emitted by a nearby fluorophore, preventing it from re-emitting light. This property is utilized in FRET systems to study molecular interactions and dynamics .
Comparison with Similar Compounds
Similar Compounds
DABSYL: Another azo dye used as a quencher but with different solubility properties.
Cy3B: A fluorescent dye often used in combination with 5’-DABCYL CEP in FRET systems.
BHQ (Black Hole Quencher): A non-fluorescent quencher with similar applications
Uniqueness
5’-DABCYL CEP is unique due to its high quenching efficiency and stability, making it a preferred choice in many FRET-based applications. Its ability to be incorporated into oligonucleotides during synthesis further enhances its versatility .
Properties
IUPAC Name |
N-[6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexyl]-4-[[4-(dimethylamino)phenyl]diazenyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H45N6O3P/c1-24(2)36(25(3)4)40(39-23-11-20-31)38-22-10-8-7-9-21-32-30(37)26-12-14-27(15-13-26)33-34-28-16-18-29(19-17-28)35(5)6/h12-19,24-25H,7-11,21-23H2,1-6H3,(H,32,37) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMLVVGBOLZOAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCCCCCNC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)OCCC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H45N6O3P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401040158 | |
Record name | Phosphoramidous acid, bis(1-methylethyl)-, 2-cyanoethyl 6-[[4-[[4-(dimethylamino)phenyl]azo]benzoyl]amino]hexyl ester (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401040158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
288631-58-3 | |
Record name | Phosphoramidous acid, bis(1-methylethyl)-, 2-cyanoethyl 6-[[4-[[4-(dimethylamino)phenyl]azo]benzoyl]amino]hexyl ester (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401040158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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